molecular formula C14H11ClF3N B12083467 C-(6-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine

C-(6-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine

Cat. No.: B12083467
M. Wt: 285.69 g/mol
InChI Key: BGPJQHBILXWTDT-UHFFFAOYSA-N
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Description

C-(6-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine is a chemical compound that features a biphenyl structure with a chloro and trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(6-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Substituents: The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

C-(6-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines.

Scientific Research Applications

C-(6-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which C-(6-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • C-(6-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)boronic acid
  • C-(6-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

Properties

Molecular Formula

C14H11ClF3N

Molecular Weight

285.69 g/mol

IUPAC Name

[4-chloro-3-[4-(trifluoromethyl)phenyl]phenyl]methanamine

InChI

InChI=1S/C14H11ClF3N/c15-13-6-1-9(8-19)7-12(13)10-2-4-11(5-3-10)14(16,17)18/h1-7H,8,19H2

InChI Key

BGPJQHBILXWTDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)CN)Cl)C(F)(F)F

Origin of Product

United States

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